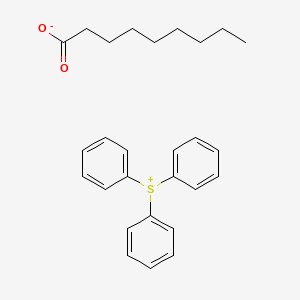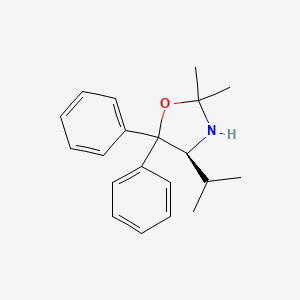
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This specific compound is characterized by its two methyl groups, one isopropyl group, and two phenyl groups attached to the oxazolidine ring. The (4S) designation indicates the stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of amino alcohols with aldehydes or ketones. For this specific compound, the synthesis might involve the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of substituents: The methyl, isopropyl, and phenyl groups can be introduced through various organic reactions such as alkylation or Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of oxazolidines often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidines can undergo various chemical reactions, including:
Oxidation: Oxazolidines can be oxidized to form oxazolidinones.
Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of oxazolidines involves their ability to form stable complexes with various substrates. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal ions or form hydrogen bonds with other molecules. This property makes them useful as chiral auxiliaries in asymmetric synthesis, where they can influence the stereochemistry of the reaction products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These are oxidized derivatives of oxazolidines and have similar structural features.
Amino alcohols: These are reduction products of oxazolidines and share some functional groups.
Other oxazolidines: Various oxazolidine derivatives with different substituents.
Uniqueness
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is unique due to its specific stereochemistry and the presence of bulky substituents. These features can influence its reactivity and interactions with other molecules, making it valuable in specific applications such as chiral synthesis and pharmaceutical research.
Eigenschaften
CAS-Nummer |
189455-43-4 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(4S)-2,2-dimethyl-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C20H25NO/c1-15(2)18-20(22-19(3,4)21-18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18,21H,1-4H3/t18-/m0/s1 |
InChI-Schlüssel |
MTLQXPRSRUVVNB-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

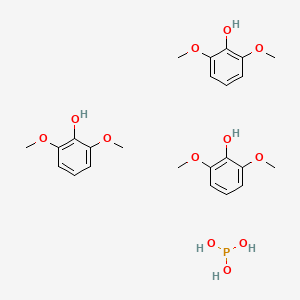

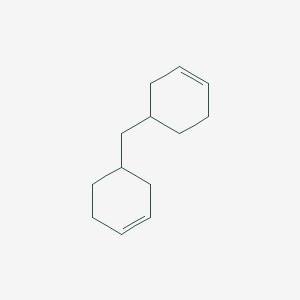
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)


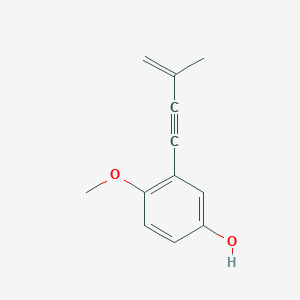

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
